4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one
Beschreibung
Molecular Architecture and IUPAC Nomenclature
4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one exhibits a distinctive molecular architecture characterized by the fusion of a five-membered cyclopentanone ring with a pyrrole ring system. The compound possesses the molecular formula C7H7NO and a molecular weight of 121.14 grams per mole, representing the smallest member of the dihydrocyclopenta[b]pyrrol-5-one family. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the bicyclic system is designated as cyclopenta[b]pyrrol to indicate the specific fusion pattern between the cyclopentane and pyrrole rings.
The structural framework incorporates a ketone functionality at position 5, which significantly influences the electronic distribution throughout the molecular system. The compound is catalogued under Chemical Abstracts Service registry number 313663-81-9, providing a unique identifier for this specific molecular structure. The Simplified Molecular Input Line Entry System notation for this compound is represented as O=C1Cc2c(C1)cc[nH]2, which systematically describes the connectivity pattern and functional group arrangement.
Multiple synonyms exist for this compound in chemical literature, including 4,6-dihydro-1H-cyclopenta[b]pyrrol-5-one and 1H,4H,5H,6H-cyclopenta[b]pyrrol-5-one, reflecting different conventions for representing the tautomeric forms and hydrogen positioning. The nomenclature system also accounts for the presence of the lactam nitrogen, which contributes to the overall stability and reactivity profile of the molecule through its participation in the aromatic pyrrole system.
| Property | Value |
|---|---|
| Molecular Formula | C7H7NO |
| Molecular Weight | 121.14 g/mol |
| Chemical Abstracts Service Number | 313663-81-9 |
| PubChem Compound Identifier | 12034892 |
| Simplified Molecular Input Line Entry System | O=C1Cc2c(C1)cc[nH]2 |
Eigenschaften
IUPAC Name |
4,6-dihydro-1H-cyclopenta[b]pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-3-5-1-2-8-7(5)4-6/h1-2,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDBFIHHHZORFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476250 | |
| Record name | 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313663-81-9 | |
| Record name | 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Example Procedure:
- Reagents : 2,5-Diarylidenecyclopentanone, propanedinitrile, sodium alkoxide.
- Conditions : Reflux in ethanol with triethylamine.
- Yield : Up to 79% for pyridine derivatives.
- ¹H NMR (DMSO-d₆) : δ 1.39–2.70 (m, 6H, CH₂), 4.70 (s, NH₂).
- IR : 2220 cm⁻¹ (C≡N stretch).
Beckmann Rearrangement
Oxime intermediates undergo acid-catalyzed rearrangement to form the target structure:
- Starting Material : 4-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime.
- Reagents : H₂SO₄, acetic acid.
- Conditions : Reflux for 10 hours.
- Yield : 95%.
- ¹H NMR (CDCl₃) : δ 7.63 (brs, -OH).
- MP : 194–196°C.
Multicomponent Reactions (MCRs)
Calcium and copper triflate co-catalysis enables one-pot synthesis:
- Reagents : 2-Furylcarbinol, substituted anilines, Ca(NTf₂)₂ (5 mol%), Cu(OTf)₂ (10 mol%).
- Conditions : 80°C in 1,2-DCE.
- Yield : 42% for iodophenyl-substituted derivatives.
| Parameter | Value |
|---|---|
| Catalyst System | Ca(NTf₂)₂/Cu(OTf)₂ |
| Solvent | 1,2-Dichloroethane |
| Reaction Time | 0.15 hours per step |
Comparative Analysis of Methods
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases. Its derivatives have been investigated for their biological activities, including:
- Antitumor Activity : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines such as colon adenocarcinoma (LoVo), ovarian carcinoma (SK-OV-3), and breast adenocarcinoma (MCF-7) .
- Antiviral Properties : Some studies suggest that compounds derived from 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one may possess antiviral properties, particularly against influenza viruses, highlighting their potential as new therapeutic agents in the face of rising drug resistance .
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various pyrrolo derivatives on human cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with some compounds showing significant activity compared to standard chemotherapeutics like cisplatin and doxorubicin .
- Synthesis of Pyrrolo Derivatives : Research has shown that through specific synthetic routes, such as using mesoionic oxazolo-pyridazinones, new pyrrolo derivatives can be synthesized with promising biological activities. These derivatives have been assessed for their cytotoxicity on plant and animal cells, indicating their potential environmental safety alongside medicinal uses .
Data Table: Applications Overview
Wirkmechanismus
The mechanism of action of 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Substituent Diversity
4,5-Dihydro-1-methyl-5-methylene-Cyclopenta[b]pyrrol-6(1H)-one (CAS 143159-33-5) :
2,3,3α,4-Tetrahydro-2-[(4-methylphenyl)sulfonyl]cyclopenta[c]pyrrol-5(1H)-one :
1-Aryl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one Derivatives :
- Substituents such as iodophenyl (3α), mesityl (8mb), or phosphoryl (8aj) groups alter electronic and steric profiles. For example:
- Phosphoryl-substituted derivatives (8aj) : Improve coordination with metal catalysts, enabling asymmetric synthesis .
Ring Saturation and Fused Systems
Hexahydrocyclopenta[c]pyrrol-5(1H)-one Derivatives :
- Isochromenopyrrolone Analogues (4a-f): Fused isochromene rings (e.g., 3-acetyl-2-methyl-1-phenylisochromeno[4,3-b]pyrrol-5(1H)-one) introduce rigidity and extended π-conjugation, leading to fluorescence properties (λem ≈ 450–500 nm) and antioxidant activity (60–85% DPPH inhibition) .
Antioxidant Activity
Isochromenopyrrolones (4a-f) exhibit notable antioxidant capacity due to their conjugated systems:
- H₂O₂ Assay : 50–75% inhibition at 100 μM .
- DPPH Assay : 60–85% radical scavenging, with electron-donating substituents (e.g., methoxy) enhancing activity .
Fluorescence Properties
- Isochromenopyrrolones show strong emission in DMF (λem = 470 nm, ΦF ≈ 0.4) due to extended conjugation, whereas simpler dihydro derivatives lack significant fluorescence .
Biologische Aktivität
4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a cyclopentane ring fused to a pyrrole moiety, which is significant for its reactivity and interaction with biological systems. Research indicates that it exhibits promising antimicrobial and anticancer properties, making it a candidate for further pharmacological investigation.
The molecular formula of this compound is , and its structure is characterized by the following features:
- Cyclopentane Ring : A five-membered saturated ring.
- Pyrrole Moiety : A five-membered ring containing nitrogen, enhancing the compound's reactivity.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against bacterial strains and fungi, indicating its potential as an antimicrobial agent.
- Anticancer Activity : The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cell lines. It has shown effectiveness in various assays, suggesting its potential as a chemotherapeutic agent .
- Enzyme Inhibition : The presence of the nitrogen atom in the pyrrole ring allows for interactions with specific enzymes involved in cancer progression, making it a target for drug development aimed at metabolic pathways associated with cancer.
The precise mechanism of action of this compound is still under investigation. However, it is believed to interact with biological targets such as enzymes and receptors, leading to modulation of biochemical pathways. Its ability to inhibit specific enzymes suggests that it may interfere with cellular processes critical for cancer cell proliferation and survival.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against a range of bacterial and fungal strains. The results indicated that it significantly inhibited the growth of Gram-positive and Gram-negative bacteria as well as certain fungal species.
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited IC50 values indicating potent anticancer activity. For instance, one study reported IC50 values ranging from 10 to 25 µg/mL against different cancer cell lines .
Comparative Analysis
To better understand the significance of this compound in comparison to structurally similar compounds, the following table summarizes key features and activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Bicyclic structure with pyrrole | Antimicrobial and anticancer properties |
| 5,6-Dihydro-1H-cyclopenta[b]pyrrol-4-one | Similar fused ring structure | Exhibits different biological activities |
| 3,4-Dihydro-cyclopenta[b]indol-2(1H)-one | Indole moiety instead of pyrrole | Higher cytotoxicity in certain cancer lines |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | Pyridine instead of pyrrole | Different pharmacological profile |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one derivatives, and how do reaction conditions influence yield?
- Methodology : Base-assisted cyclization is a common approach. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized by reacting β-ketoamide precursors with aryl aldehydes under basic conditions (e.g., KOH/EtOH). Purification typically involves column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol .
- Key Conditions :
- Temperature: 60–80°C
- Solvent: Ethanol or THF
- Yields: 44–86% (dependent on substituent electronic effects)
Q. What spectroscopic and analytical techniques validate the structural integrity of cyclopenta[b]pyrrolone derivatives?
- Core Techniques :
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., lactam carbonyl at δ ~170 ppm in 13C NMR) .
- HRMS : Confirms molecular weight accuracy (e.g., m/z 336.1012 for C20H15ClN2O2) .
- FTIR : Identifies functional groups (e.g., lactam C=O stretch at ~1650 cm⁻¹) .
Q. How do substituent variations on the pyrrolone ring affect physicochemical properties?
- Systematic Approach : Introduce electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Br) groups via Suzuki coupling or nucleophilic substitution.
- Impact on Properties :
| Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|
| 4-Cl | 209.0–211.9 | 46 |
| 4-OCH3 | 141.2–143.1 | 64 |
| 4-Br | 247.0–249.5 | 67 |
Advanced Research Questions
Q. How can contradictory spectroscopic data for complex pyrrolone derivatives be resolved?
- Strategies :
- Multi-technique validation : Cross-check NMR assignments with COSY/HSQC experiments and X-ray crystallography (e.g., ORTEP structures resolve stereochemical ambiguities) .
- Iterative analysis : Re-examine reaction conditions for unexpected byproducts (e.g., epimerization during cyclization) .
Q. What computational methods elucidate the photophysical behavior of cyclopenta[b]pyrrolone systems?
- DFT Applications :
- AIE Mechanism : DFT calculations on pentaaryl-substituted derivatives revealed restricted intramolecular rotation (RIR) in aggregated states, explaining aggregation-induced emission (AIE) .
- Excited-State Dynamics : TD-DFT predicts charge-transfer transitions in π-extended derivatives .
Q. Which catalytic systems optimize the construction of the cyclopenta[b]pyrrolone core?
- Catalytic Cyclization :
- Pauson-Khand Reaction : Rhodium(I) catalysts enable intramolecular [2+2+1] cycloaddition of enynes (e.g., 70% yield for tetrahydrocyclopenta[c]pyrrol-5-one derivatives) .
- Titanium-Mediated Reactions : Titanium alkoxides facilitate stereoselective diene formation, critical for fused-ring systems .
- Key Parameters :
- Catalyst loading: 5–10 mol%
- Reaction time: 12–24 hours
- Solvent: Toluene or DCM .
Methodological Considerations
Q. How can functionalization at the 4-position of the cyclopenta[b]pyrrolone scaffold be achieved?
- Halogenation : Direct bromination using NBS (N-bromosuccinimide) in DMF yields 4-bromo derivatives (e.g., CAS 1428651-90-4, 212.04 g/mol) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids install diverse aryl groups (Pd(PPh3)4, K2CO3, 80°C) .
Q. What synthetic challenges arise in scaling up pyrrolone derivatives for biological testing?
- Purification Bottlenecks :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
